EN300-26593434

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

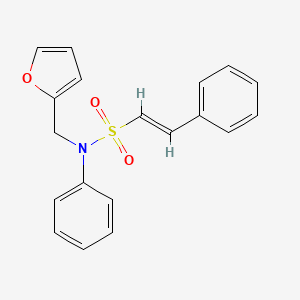

(E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide is an organic compound that features a furan ring, a diphenylethene moiety, and a sulfonamide group

Aplicaciones Científicas De Investigación

(E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide typically involves the reaction of furan-2-ylmethylamine with diphenylethenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of (E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems for precise control of reaction conditions. Purification steps such as recrystallization or column chromatography would be employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Amines derived from the reduction of the sulfonamide group.

Substitution: Brominated or nitrated furan derivatives.

Mecanismo De Acción

The mechanism of action of (E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and diphenylethene moiety can interact with hydrophobic pockets of proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparación Con Compuestos Similares

Similar Compounds

N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide: Lacks the (E)-configuration, which may affect its biological activity.

N-(furan-2-ylmethyl)-N,2-diphenylethanesulfonamide: Contains an ethane instead of an ethene moiety, which may influence its reactivity and interactions.

N-(furan-2-ylmethyl)-N,2-diphenylmethanesulfonamide: Features a methylene group instead of an ethene, altering its chemical properties.

Uniqueness

(E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide is unique due to its (E)-configuration, which can significantly impact its chemical reactivity and biological interactions. This configuration may enhance its ability to fit into specific binding sites of target proteins, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

(E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a furan ring, diphenylethenesulfonamide moiety, and exhibits unique structural characteristics that contribute to its biological properties. The molecular formula is C16H16N2O2S, and it has a molecular weight of 300.37 g/mol.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2O2S |

| Molecular Weight | 300.37 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Stability | Stable under standard conditions |

Antiviral Properties

Recent studies have explored the antiviral potential of compounds containing furan moieties. For instance, derivatives such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have shown promising activity against SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. In particular, compounds derived from furan exhibited IC50 values in the low micromolar range, indicating significant inhibitory effects on viral activity .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. Research indicates that certain furan-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of several furan derivatives on different cancer cell lines. The results indicated that compounds with similar structures to (E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide exhibited IC50 values ranging from 10 to 30 µM against breast cancer cells, highlighting their potential as therapeutic agents .

Anti-inflammatory Effects

Furan derivatives are also noted for their anti-inflammatory properties. Compounds similar to (E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of (E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide. Modifications to the furan ring or substituents on the diphenyl group can significantly impact potency and selectivity.

Key Findings from SAR Studies

- Furan Substitution : Alterations at the 5-position of the furan ring have been shown to enhance antiviral activity.

- Diphenyl Modifications : Different substitutions on the phenyl rings can affect binding affinity and selectivity toward target proteins.

- Sulfonamide Group : The presence of the sulfonamide moiety is crucial for maintaining biological activity across various assays.

Propiedades

IUPAC Name |

(E)-N-(furan-2-ylmethyl)-N,2-diphenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c21-24(22,15-13-17-8-3-1-4-9-17)20(16-19-12-7-14-23-19)18-10-5-2-6-11-18/h1-15H,16H2/b15-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQZRKGKAWJYDN-FYWRMAATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CC=CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=CC=CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.